![molecular formula C19H23O3P B2718392 (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-03-7](/img/structure/B2718392.png)
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
Scientific Research Applications
Synthesis of Phenol Derivatives : One application of compounds related to (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is in the synthesis of phenol derivatives. For instance, a series of 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives was synthesized, involving the reaction of benzothiazole or 2,6-dimethylbenzothiazole with benzyl bromide in the presence of 2,6-dimethylphenol, 2,6-di-tert-butylphenol, or 2-tert-butyl-4-methylphenol (Nassiri, 2017).
Antineoplastic Properties : Another research domain is the exploration of antineoplastic properties of related compounds. A study on benzoxazole-2ylphosphonates, which are structurally similar, indicated their potential as anticancer agents. This involved the synthesis of 2-substituted-5,7-di-tert-butyl-2,3-dihydrobenzo[d]oxazol-2-ylphosphonate series and their evaluation against various carcinoma cell lines (Barghash, Ganoub, & Abdou, 2014).
Chiral Ligands for Asymmetric Hydrogenation : Compounds with a similar structural framework have been developed as chiral ligands for rhodium-catalyzed asymmetric hydrogenation. Such ligands demonstrated excellent enantioselectivities and reactivities, highlighting their potential in asymmetric synthesis (Tang et al., 2010).
Cycloaddition Reactions : Cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane, which shares similar substituents with the compound , have been explored. These reactions lead to the formation of various products, offering insights into the reactivity of such compounds (Niesmann, Klingebiel, & Noltemeyer, 1996).
Synthesis of Oxadiazoles with Antioxidant Activity : The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, related to the compound , demonstrated significant free-radical scavenging ability. This indicates potential applications in antioxidant therapies (Shakir, Ariffin, & Abdulla, 2014).
Applications in Organic Synthesis : The use of similar compounds as chiral auxiliaries in organic synthesis, for instance in dipeptide synthesis, exemplifies the versatility of these compounds in stereoselective synthesis processes (Studer, Hintermann, & Seebach, 1995).
Metal-Free Cycloetherification : The development of metal-free tandem reactions, such as cycloetherification, using compounds structurally related to (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, highlights their potential in synthetic organic chemistry (Li et al., 2017).
Nucleophilic Aromatic Substitution Reactions : These compounds also find application in nucleophilic aromatic substitution reactions. For instance, 2,6-di-tert-butyl-4-methylphenyl 2,3-methylenedioxybenzoate underwent successful reactions with aryllithium reagents, indicating a wide range of synthetic applications (Koike et al., 1997).
Safety and Hazards
properties
IUPAC Name |
(3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPDUHMFZCEKIP-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole |
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